SPPS Coupling Efficiency vs. Unprotected Kynurenine
Fmoc-L-Kynurenine was successfully incorporated at high yields into three distinct peptide sequences derived from skeletal muscle actin, creatin kinase (M-type), and β-enolase [1]. In contrast, attempts to directly couple unprotected Kyn in SPPS are well-documented to suffer from low reactivity, necessitating alternative on-resin ozonolysis strategies to obtain Kyn-containing peptides efficiently . The high-yield incorporation was achieved using Fmoc-Kyn prepared via acid hydrolysis of Fmoc-N-formylkynurenine (Fmoc-NFK) [1].
| Evidence Dimension | Coupling efficiency in SPPS |
|---|---|
| Target Compound Data | High yields (successfully incorporated into all three tested peptide sequences) |
| Comparator Or Baseline | Unprotected L-Kynurenine: low reactivity in coupling; requires alternative on-resin ozonolysis strategy |
| Quantified Difference | Qualitative: Fmoc-Kyn enables direct SPPS incorporation; unprotected Kyn does not |
| Conditions | Fmoc-SPPS; peptide sequences from skeletal muscle actin, creatin kinase (M-type), and β-enolase |
Why This Matters
Demonstrates that Fmoc-L-Kynurenine is a functionally validated SPPS building block, whereas unprotected kynurenine is synthetically intractable for direct coupling.
- [1] Todorovski T, Fedorova M, Hennig L, Hoffmann R. Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine. J Pept Sci. 2011;17(4):256-262. View Source
